PAR-4 Agonist Peptide, amide
Overview
Description
Mechanism of Action
Target of Action
The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .
Mode of Action
PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.
Biochemical Pathways
The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .
Result of Action
The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .
Biochemical Analysis
Biochemical Properties
PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .
Cellular Effects
The effects of this compound on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .
Temporal Effects in Laboratory Settings
It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .
Metabolic Pathways
It is known that the peptide plays a role in the production of thromboxane in human platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
AY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for AY-NH2 are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
AY-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the peptide bonds.
Major Products
The major products formed from the reactions involving AY-NH2 are typically the peptide itself or its hydrolyzed fragments .
Scientific Research Applications
AY-NH2 has several scientific research applications, particularly in the fields of biology and medicine:
Platelet Aggregation Studies: AY-NH2 is used to study platelet aggregation mechanisms due to its selective agonist activity on PAR4.
Inflammation Models: It has been used in vivo to study inflammation, as it can induce paw edema in animal models.
Cell Signaling Research: AY-NH2 is employed to investigate the signaling pathways mediated by PAR4, including G-protein activation and calcium signaling.
Comparison with Similar Compounds
Similar Compounds
GYPGKF-NH2: Another peptide agonist of PAR4, but with lower activity compared to AY-NH2.
GF-NH2: A peptide with similar structure but different activity profile.
Uniqueness
AY-NH2 is unique due to its high selectivity and potency as a PAR4 agonist. It has a higher activity compared to other similar peptides, making it a valuable tool in research focused on PAR4-mediated processes .
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOHIALRKLBRD-OZDPOCAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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